n-((3-Ethyl-1-methyl-1h-1,2,4-triazol-5-yl)methyl)cyclopentanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
n-((3-Ethyl-1-methyl-1h-1,2,4-triazol-5-yl)methyl)cyclopentanamine: is a compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound features a cyclopentanamine moiety attached to a triazole ring, which is further substituted with ethyl and methyl groups. Triazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of n-((3-Ethyl-1-methyl-1h-1,2,4-triazol-5-yl)methyl)cyclopentanamine can be achieved through various synthetic routes. One common method involves the reaction of 3-ethyl-1-methyl-1h-1,2,4-triazole with cyclopentanamine under appropriate conditions. The reaction typically requires a catalyst and may involve heating to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .
Analyse Chemischer Reaktionen
Types of Reactions: n-((3-Ethyl-1-methyl-1h-1,2,4-triazol-5-yl)methyl)cyclopentanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The triazole ring can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted triazole derivatives .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, n-((3-Ethyl-1-methyl-1h-1,2,4-triazol-5-yl)methyl)cyclopentanamine is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown promise in biological research due to its potential biological activities. It can be used in studies related to enzyme inhibition, receptor binding, and other biochemical processes .
Medicine: In medicinal chemistry, triazole derivatives, including this compound, are explored for their potential therapeutic properties. They may exhibit antimicrobial, antifungal, and anticancer activities .
Industry: The compound finds applications in the industrial sector as well. It can be used in the development of agrochemicals, dyes, and other industrial products .
Wirkmechanismus
The mechanism of action of n-((3-Ethyl-1-methyl-1h-1,2,4-triazol-5-yl)methyl)cyclopentanamine involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, modulating their activity. The compound may inhibit enzyme activity or block receptor binding, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
1-Methyl-1H-1,2,4-triazole: A simpler triazole derivative with similar structural features.
3-Ethyl-1H-1,2,4-triazole: Another triazole derivative with an ethyl group substitution.
Cyclopentanamine: A compound with a cyclopentane ring and an amine group.
Uniqueness: n-((3-Ethyl-1-methyl-1h-1,2,4-triazol-5-yl)methyl)cyclopentanamine is unique due to its specific combination of a triazole ring with ethyl and methyl substitutions and a cyclopentanamine moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Eigenschaften
Molekularformel |
C11H20N4 |
---|---|
Molekulargewicht |
208.30 g/mol |
IUPAC-Name |
N-[(5-ethyl-2-methyl-1,2,4-triazol-3-yl)methyl]cyclopentanamine |
InChI |
InChI=1S/C11H20N4/c1-3-10-13-11(15(2)14-10)8-12-9-6-4-5-7-9/h9,12H,3-8H2,1-2H3 |
InChI-Schlüssel |
MZHOIVDAMBPBFL-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=NN(C(=N1)CNC2CCCC2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.